2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of acetamidobenzamides. This compound is characterized by its unique structure, which includes an acetamido group, a methyl group, and a phenyl-pyrazolyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions. One common method includes the acylation of N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Cinnamamido-N-(1-methyl-1H-pyrazol-5-yl)benzamide: Similar structure with a cinnamamido group instead of an acetamido group.
2-Phenoxyacedamido-1H-pyrazol-5-yl)benzamide: Contains a phenoxy group instead of a methyl group.
Uniqueness
2-Acetamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group provides potential sites for further chemical modifications, while the phenyl-pyrazolyl moiety contributes to its biological activity.
Properties
CAS No. |
88277-68-3 |
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Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-acetamido-N-methyl-N-(2-phenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C19H18N4O2/c1-14(24)21-17-11-7-6-10-16(17)19(25)22(2)18-12-13-20-23(18)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,21,24) |
InChI Key |
RWGANSBDNKVZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N(C)C2=CC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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